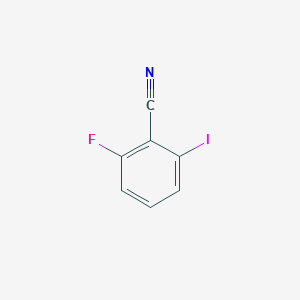

2-Fluoro-6-iodobenzonitrile

Descripción

2-Fluoro-6-iodobenzonitrile is an aromatic organic compound featuring a benzene (B151609) ring substituted with a fluorine atom, an iodine atom, and a nitrile group. cymitquimica.com Its structure is notable for the ortho-positioning of the fluorine and the meta-positioning of the iodine relative to the nitrile group, a configuration that underpins its utility. cymitquimica.com This compound is recognized as a key synthetic intermediate, serving as a foundational element in the construction of more complex molecular architectures. chemimpex.com It is particularly valued in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comscbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 79544-29-9 chemimpex.comscbt.comscbt.comapolloscientific.co.uksigmaaldrich.comthermofisher.com |

| Molecular Formula | C₇H₃FIN chemimpex.comscbt.comsigmaaldrich.com |

| Molecular Weight | 247.01 g/mol chemimpex.comscbt.comsigmaaldrich.com |

| Appearance | White to light yellow powder or crystal chemimpex.com |

| Melting Point | 51 - 55 °C chemimpex.com |

| Purity | ≥ 98% (GC) chemimpex.com |

The utility of this compound as a versatile intermediate stems from its capacity to participate in a variety of chemical reactions, enabling the assembly of elaborate molecules. cymitquimica.comchemimpex.com It serves as a crucial building block in the development of biologically active compounds and is frequently employed in medicinal chemistry research. chemimpex.com For instance, it is a key precursor in the synthesis of anti-cancer agents and other targeted therapies. chemimpex.com

A practical application of its versatility is demonstrated in its use as a starting material for the synthesis of 3-amino-4-iodo-indazole, an important intermediate in drug manufacturing. google.com The process involves the reaction of this compound with hydrazine (B178648) hydrate. google.com This transformation highlights the compound's role in creating heterocyclic structures, which are common motifs in many pharmaceutical compounds. uea.ac.uk Researchers leverage its favorable properties and potential for customization to optimize synthetic pathways and advance industrial applications. chemimpex.com

The strategic value of this compound is intrinsically linked to the distinct chemical properties of its fluorine and iodine substituents. chemimpex.com The presence of both halogens on the aromatic ring creates a platform for diverse and selective functionalization. cymitquimica.comchemimpex.com

The fluorine atom, being highly electronegative, significantly influences the electronic properties of the benzene ring. This electronic-withdrawing effect can enhance the reactivity of the molecule toward certain chemical transformations. nih.gov

The iodine atom is particularly valuable due to its ability to participate in a wide range of cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Furthermore, iodine can act as a halogen bond donor, an interaction that can be exploited in crystal engineering and the design of supramolecular assemblies. nih.govacs.org The combination of the activating fluorine and the versatile iodine allows chemists to perform sequential and regioselective modifications, making this compound a powerful tool in the synthesis of complex target molecules. chemimpex.com Its utility is further enhanced by the nitrile group, which can be converted into other functional groups, adding another layer of synthetic flexibility. cymitquimica.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-6-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAACTMVXBNSPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335046 | |

| Record name | 2-Fluoro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79544-29-9 | |

| Record name | 2-Fluoro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 6 Iodobenzonitrile

Regioselective Halogenation Strategies

The precise introduction of halogen atoms onto an aromatic ring is a cornerstone of modern organic synthesis. For 2-fluoro-6-iodobenzonitrile, achieving the desired 2,6-substitution pattern requires careful control over the regioselectivity of the halogenation reactions.

Ortho-Iodination Approaches via Electrophilic Substitution

The direct iodination of 2-fluorobenzonitrile (B118710) presents a primary route to this compound. This reaction typically proceeds via electrophilic aromatic substitution, where an iodinating agent introduces an iodine atom ortho to the fluorine atom. The fluorine atom, being an ortho, para-director, and the nitrile group, a meta-director, guide the incoming electrophile. However, the position ortho to the fluorine and meta to the nitrile is sterically hindered.

Various iodinating reagents can be employed for this transformation. A common method involves the use of iodine monochloride (ICl). google.com In a typical procedure, 2-fluorobenzonitrile is treated with ICl in a suitable solvent, often with heating, to afford the desired product. google.com The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing the formation of byproducts.

Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst. This method can offer milder reaction conditions and improved regioselectivity. The choice of solvent can also play a significant role in the outcome of the reaction.

A powerful strategy for achieving regioselective halogenation is through the use of directing groups. While not explicitly detailed for this compound in the provided context, palladium-catalyzed methods for the regioselective halogenation of C-H bonds using N-halosuccinimides have been developed for a wide array of substrates. nih.gov These methods can provide products that are complementary to traditional electrophilic substitution. nih.gov

Competitive Halogenation Considerations in Polyhalogenated Benzonitriles

When dealing with substrates that already contain halogen atoms, competitive halogenation becomes a significant consideration. The directing effects of the existing halogens and other substituents on the aromatic ring must be carefully analyzed to predict and control the position of further halogenation.

In the context of synthesizing this compound, if one were to start from a dihalogenated precursor, the relative activating and directing effects of the two different halogens would determine the site of the next substitution. Generally, halogens are deactivating yet ortho, para-directing. The directing ability follows the order F > Cl > Br > I. Therefore, in a molecule containing both fluorine and another halogen, the fluorine atom would have a stronger influence on the position of an incoming electrophile.

The development of highly regioselective halogenating reagents is an active area of research. tcichemicals.com For instance, reagents that can overcome the inherent directing effects of the substituents on the ring are of great interest for the synthesis of specifically substituted polyhalogenated compounds. tcichemicals.com

Nitrilation Routes to the Benzonitrile (B105546) Core

An alternative synthetic approach to this compound involves the introduction of the nitrile group onto a pre-existing 1-fluoro-3-iodobenzene (B1666204) scaffold. This can be achieved through various nitrilation methods.

One of the most common methods is the Sandmeyer reaction. This involves the diazotization of a corresponding aniline, in this case, 2-fluoro-6-iodoaniline, followed by treatment with a cyanide source, typically copper(I) cyanide. A patent describes a process where 2-amino-6-fluorobenzonitrile (B142694) is first diazotized and then treated with cuprous iodide to yield this compound. google.com This indicates the feasibility of the reverse Sandmeyer-type reaction to introduce the iodo group.

Another powerful method for introducing a nitrile group is the palladium-catalyzed cyanation of aryl halides or triflates. This reaction offers a broad substrate scope and good functional group tolerance. In this scenario, 1-fluoro-3-iodobenzene or a related derivative could be subjected to a palladium catalyst, a cyanide source (e.g., zinc cyanide or potassium cyanide), and a suitable ligand to afford this compound.

Multi-Step Synthesis Pathways from Fluorinated Precursors

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from more readily available fluorinated precursors.

A notable example is a synthetic route starting from 2,6-difluorobenzonitrile (B137791). google.com This process involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms is displaced by an amino group. The 2,6-difluorobenzonitrile is treated with ammonia (B1221849) water under specific conditions to yield 2-amino-6-fluorobenzonitrile. google.com Subsequently, the amino group is converted to an iodo group via a Sandmeyer-type reaction. The 2-amino-6-fluorobenzonitrile is subjected to diazotization followed by treatment with cuprous iodide to furnish the final product, this compound. google.com

This multi-step approach offers a strategic advantage by utilizing a symmetrical and often more accessible starting material. The key is the selective monofunctionalization of the difluorinated precursor.

Industrial Synthesis Optimization and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on optimization and scale-up methodologies. Key considerations include cost-effectiveness, safety, process efficiency, and environmental impact.

For industrial applications, batch processing is a traditional approach. However, optimizing reaction conditions such as temperature, pressure, catalyst loading, and reaction time is crucial for maximizing yield and throughput while ensuring process safety. The choice of reagents and solvents is also critical, with a preference for less hazardous and more environmentally benign options.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the industrial synthesis of fine chemicals and pharmaceuticals. beilstein-journals.org The use of continuous flow reactors offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, precise control over reaction parameters, and the potential for higher yields and purity. beilstein-journals.org

While specific details on the continuous flow synthesis of this compound are not extensively documented in the provided search results, the principles of flow chemistry can be applied to several steps in its synthesis. For instance, halogenation and nitrilation reactions are often amenable to flow conditions. A study on the continuous-flow synthesis of cyclic iodonium (B1229267) salts highlights the use of flow reactors for oxidative cyclization, demonstrating the potential for complex transformations in a continuous setup. beilstein-journals.org The application of flow chemistry to Suzuki cross-coupling reactions, which are related to the functionalization of aryl halides, has also been extensively explored, suggesting the feasibility of using this technology for reactions involving precursors to this compound. acs.org The development of a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Mechanistic Investigations of 2 Fluoro 6 Iodobenzonitrile Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings. The mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. diva-portal.orgnih.gov In the case of 2-fluoro-6-iodobenzonitrile, the interplay between the leaving groups and the activating substituents governs the reaction's course and outcome.

Role of the Iodine Atom as a Leaving Group in SNAr Reactions

In classical SNAr reactions, the rate of reaction is often influenced by the ability of the leaving group to depart from the Meisenheimer intermediate. Generally, for halogens, the leaving group ability in SNAr follows the order F > Cl ≈ Br > I, which is inverse to their order in aliphatic nucleophilic substitution (SN2) reactions. nih.gov This "element effect" is attributed to the rate-determining first step of the reaction, the nucleophilic attack to form the intermediate, which is accelerated by more electronegative substituents that can stabilize the developing negative charge. nih.govstackexchange.com

However, the nature of the nucleophile and reaction conditions can influence this trend. While fluorine is typically a better leaving group in many SNAr scenarios due to its strong inductive electron-withdrawing effect, iodine's greater polarizability can play a role in stabilizing the transition state in certain contexts. The choice of the leaving group is a critical factor in directing the outcome of SNAr reactions. ntu.edu.sg

Influence of the Ortho-Fluorine Substituent on Aromatic Ring Activation for SNAr

The presence of the ortho-fluorine atom significantly activates the aromatic ring of this compound towards nucleophilic attack. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect polarizes the C-F bond and withdraws electron density from the aromatic ring, making the ipso-carbon more electrophilic and susceptible to attack by nucleophiles.

This activation is crucial for the formation of the Meisenheimer complex, the key intermediate in the SNAr mechanism. The strong electron-withdrawing nature of the fluorine atom helps to stabilize the negative charge that develops on the aromatic ring within this intermediate. nih.govstackexchange.com This stabilization lowers the activation energy of the first, typically rate-determining, step of the SNAr reaction. stackexchange.com

Stabilization of Meisenheimer Complexes and Carbanionic Intermediates

The stability of the Meisenheimer complex is a critical factor in the facility of SNAr reactions. mdpi.com These intermediates are negatively charged and non-aromatic. researchgate.net The presence of strong electron-withdrawing groups is essential for their stabilization. diva-portal.orgmdpi.com In this compound, both the ortho-fluorine and the para-nitrile group contribute to this stabilization.

The fluorine atom, through its potent inductive effect, and the nitrile group, through both inductive and resonance effects, delocalize the negative charge of the Meisenheimer complex. This delocalization spreads the charge over a larger area, reducing electron-electron repulsion and increasing the stability of the intermediate. researchgate.net Quantum mechanical calculations have been employed to understand the stabilization of such intermediates, highlighting the importance of electron-withdrawing substituents. wuxiapptec.comnih.gov The stability of these complexes can be so significant that in some cases, they can be observed and characterized. mdpi.com

Regioselectivity in SNAr Reactions

The regioselectivity of SNAr reactions on polysubstituted aromatic rings is determined by the relative activation provided by the substituents and the nature of the leaving groups. In this compound, a nucleophile can potentially attack the carbon bearing the fluorine or the iodine.

Given the typical leaving group aptitude in SNAr (F > I), the fluorine atom would be preferentially replaced. nih.gov The strong electron-withdrawing nature of the fluorine atom makes the carbon to which it is attached highly electrophilic, favoring nucleophilic attack at this position. However, the specific reaction conditions, including the nature of the nucleophile and solvent, can influence the regiochemical outcome. wuxiapptec.comd-nb.info For instance, in some systems, intramolecular hydrogen bonding between the nucleophile and a substituent can direct the reaction to a specific position. wuxiapptec.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, this compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Palladium-Catalyzed Coupling Reactions

The presence of an iodo-substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. sigmaaldrich.comnih.gov The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, allowing for selective oxidative addition of the C-I bond to a low-valent palladium catalyst. nih.gov This step is the typical initiation of the catalytic cycle in these reactions.

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Stille, etc.) or Olefin Insertion (for Heck): The organopalladium(II) intermediate reacts with a second coupling partner.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. sigmaaldrich.comnih.gov

The fluorine atom and the nitrile group remain intact during these reactions, providing a handle for further synthetic transformations. The efficiency and selectivity of these couplings can be influenced by the choice of palladium catalyst, ligands, base, and reaction conditions. nih.govyoutube.com

Suzuki-Miyaura Coupling Protocols for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. researchgate.netlibretexts.org In the context of this compound, the carbon-iodine bond serves as the reactive site for the palladium catalyst.

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation : The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst. libretexts.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. For sterically hindered substrates or less reactive partners, ligands such as bulky, electron-rich phosphines are often employed to facilitate the catalytic cycle. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | Arylboronic acid | Biaryl | libretexts.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | (Hetero)aryl lithium | Biaryl | organic-chemistry.org |

This table presents generalized conditions often used for Suzuki-Miyaura reactions involving aryl halides. Specific optimization for this compound would be required.

Heck Reaction Applications

The Heck reaction, or Mizoroki-Heck reaction, is a versatile method for forming carbon-carbon bonds by coupling an unsaturated halide (like this compound) with an alkene, catalyzed by a palladium species in the presence of a base. scienceinfo.comorganic-chemistry.org This reaction is instrumental in synthesizing substituted alkenes and can tolerate a wide array of functional groups. scienceinfo.com

The mechanism of the Heck reaction involves:

Oxidative Addition of the aryl iodide to a Pd(0) center.

Alkene Coordination and Insertion (migratory insertion) into the palladium-carbon bond.

β-Hydride Elimination to form the substituted alkene product and a palladium-hydride species.

Regeneration of the Pd(0) catalyst through reductive elimination of HX, facilitated by a base. libretexts.org

The Heck reaction is widely applied in the synthesis of pharmaceuticals, such as the mitotic inhibitor Taxol and the asthma medication Singulair, as well as functional materials. scienceinfo.com Its ability to form complex polycyclic structures makes it a valuable tool in synthetic chemistry. scienceinfo.comlibretexts.org A double Mizoroki-Heck reaction can also be performed to synthesize β,β-diaryl substituted alkenes. mdpi.com

Palladium-Catalyzed C-H Activation and Functionalization, Directed by the Nitrile Group

The nitrile group is an effective directing group in palladium-catalyzed C-H activation, guiding the functionalization of otherwise unreactive C-H bonds. nih.govrsc.org In substrates like this compound, the nitrile group can chelate to the palladium center, positioning it to selectively activate the ortho C-H bond. This strategy bypasses the need for pre-functionalized substrates, offering a more atom-economical synthetic route. nih.gov

Studies have shown that palladium catalysts, often in combination with an oxidant or additive like a silver salt, can effect C-H functionalization. nih.govnih.gov Density functional theory (DFT) investigations into related systems have elucidated that the reaction often proceeds through a concerted metalation-deprotonation (CMD) pathway, which is frequently the rate- and regioselectivity-determining step. nih.govpkusz.edu.cn The nitrile directing group coordinates to an accessory metal like silver, while the palladium catalyst is positioned adjacent to the target C-H bond, leading to high selectivity. nih.govpkusz.edu.cn This methodology has been used for various transformations, including the synthesis of complex polycyclic structures like fluorenones. nih.gov

Norbornene-Mediated Catellani Reactions

The Catellani reaction is a powerful palladium-catalyzed domino reaction that enables the sequential functionalization of an aryl halide at both the ipso-position (the site of the halide) and the less hindered ortho-C–H bond. sioc-journal.cnnih.gov The reaction uniquely employs norbornene as a transient mediator that facilitates the C-H activation step. nih.govresearchgate.net

The general catalytic cycle for a Catellani reaction starting with an aryl iodide like this compound is proposed to involve:

Oxidative Addition of the C-I bond to a Pd(0) catalyst.

Migratory Insertion of norbornene into the aryl-palladium bond.

Intramolecular C-H Activation where the tethered aryl group functionalizes an ortho-C-H bond, forming a stable five-membered palladacycle. labxing.com

Reaction with an Electrophile or a second coupling partner at the palladium center.

Reductive Elimination and subsequent de-insertion of norbornene to yield a multi-substituted aromatic product and regenerate the active catalyst. labxing.com

This reaction provides a highly efficient pathway to construct highly substituted arenes in a single operation, which would otherwise require multiple synthetic steps. sioc-journal.cnresearchgate.net

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based systems for certain cross-coupling transformations. researchgate.netgoogle.com

Copper-Promoted Aryl-CF₂(O)(OR)₂ Bond Formation and Functional Group Tolerance

The introduction of the difluoromethylphosphonate [-CF₂P(O)(OR)₂] moiety into aromatic rings is of significant interest in medicinal chemistry, as this group can act as a bioisostere for other functionalities. nih.gov Copper-promoted cross-coupling reactions provide an effective route for forming Ar-CF₂P(O)(OR)₂ bonds.

A common protocol involves the reaction of an aryl iodide, such as this compound, with a difluoromethylphosphonate source, for example, [(trimethylsilyl)difluoromethyl]phosphonate, in the presence of a copper(I) salt like CuI and a fluoride (B91410) source such as CsF. nih.govmdpi.com

Table 2: Functional Group Tolerance in Copper-Promoted Aryl-CF₂P(O)(OR)₂ Bond Formation

| Substrate | Functional Group | Yield | Observations | Ref. |

|---|---|---|---|---|

| p-Iodobenzonitrile | Cyano (-CN) | Good | Tolerated under nucleophilic conditions | mdpi.com |

| Methyl p-iodobenzoate | Ester (-COOMe) | Good | Tolerated under nucleolic conditions | mdpi.com |

| 1-Bromo-4-iodobenzene | Bromo (-Br) | Good | Bromo group remains intact | mdpi.com |

| 1-Chloro-4-iodobenzene | Chloro (-Cl) | Good | Chloro group remains intact | mdpi.com |

As shown in the table, these copper-mediated reactions exhibit good tolerance for a range of functional groups, including both electron-withdrawing (cyano, ester) and other halogen (bromo, chloro) substituents on the aryl iodide. mdpi.com This broad compatibility makes the method highly valuable for the synthesis of complex, functionalized aryl(difluoromethyl)phosphonates under mild conditions. mdpi.comescholarship.org

Mechanistic Pathways of Metal-Catalyzed Processes, Including Oxidative Addition and Reductive Elimination

The catalytic cycles of the palladium- and copper-mediated reactions discussed above are governed by fundamental organometallic steps. Two of the most critical are oxidative addition and reductive elimination, which are central to most cross-coupling catalysis. csbsju.edu

Oxidative Addition is the step in which a low-valent metal complex inserts into a covalent bond (e.g., the C-I bond of this compound), leading to an increase in both the oxidation state and coordination number of the metal center. csbsju.eduucc.ie For palladium-catalyzed reactions like the Suzuki and Heck, this involves the transformation of a Pd(0) species to a Pd(II) species. libretexts.orgcsbsju.edu The reactivity for this step generally follows the trend Ar-I > Ar-Br > Ar-Cl, making the iodo-substituent on this compound highly reactive. ucc.ie This step is often rate-determining in catalytic cycles, especially with less reactive halides. ucc.ie

Reductive Elimination is the microscopic reverse of oxidative addition. ucc.ie In this step, two ligands (e.g., two aryl groups, or an aryl and an alkyl group) on a high-valent metal center couple and are expelled from the coordination sphere as a single molecule. csbsju.edu This process reduces the oxidation state and coordination number of the metal, regenerating the active catalyst so it can re-enter the cycle (e.g., Pd(II) → Pd(0)). libretexts.orgcsbsju.edu For a reaction to be catalytically viable, reductive elimination must be kinetically and thermodynamically favorable. mdpi.com

In the context of the reactions involving this compound, the oxidative addition of the C-I bond initiates the catalytic process. Following subsequent steps like transmetalation or migratory insertion, the final bond-forming event is typically a reductive elimination, which releases the desired product and turns over the catalyst. csbsju.edunih.gov Understanding these fundamental mechanistic steps is crucial for optimizing reaction conditions and developing new catalytic transformations.

Electrophilic Aromatic Substitution Dynamics on Halogenated Benzonitriles

The general mechanism for electrophilic aromatic substitution proceeds through a three-step sequence:

Generation of a strong electrophile: This often requires a catalyst. For instance, the nitration of benzene (B151609) involves the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. uomustansiriyah.edu.iqsavemyexams.com Halogenation with bromine or chlorine requires a Lewis acid like FeBr₃ or AlCl₃ to polarize the halogen molecule and create a more potent electrophile. masterorganicchemistry.com

Attack by the aromatic ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.comorganicchemistrytutor.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product. chemistry.coachmasterorganicchemistry.com

Substituents on the benzene ring modulate the ring's electron density, thereby affecting the reaction rate. Electron-donating groups activate the ring, making it more nucleophilic and accelerating the reaction. Conversely, electron-withdrawing groups deactivate the ring, making it less nucleophilic and slowing the reaction down. libretexts.org Both halogens and nitrile groups are classified as deactivating groups. hrpatelpharmacy.co.in

The directing influence of each substituent determines the regioselectivity of the substitution. The existing groups on a monosubstituted benzene ring direct the incoming electrophile to specific positions. This influence is categorized into two main types: ortho-, para-directing and meta-directing. hrpatelpharmacy.co.in

The table below summarizes the characteristics of the substituents found on this compound.

| Substituent Group | Chemical Formula | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Fluoro | -F | Deactivating | Ortho, Para |

| Iodo | -I | Deactivating | Ortho, Para |

| Nitrile (Cyano) | -CN | Deactivating | Meta |

Data sourced from multiple chemical principles resources. libretexts.orghrpatelpharmacy.co.in

In this compound, the benzene ring is heavily deactivated due to the presence of three electron-withdrawing groups. Therefore, electrophilic aromatic substitution reactions on this molecule would be significantly slower than on benzene and would likely require harsh reaction conditions, such as the use of fuming sulfuric acid for sulfonation. organicchemistrytutor.com The directing effects are also complex. The fluorine and iodine atoms direct incoming electrophiles to the positions ortho and para to themselves, while the nitrile group directs to the meta positions.

Role of Halogen and Nitrile Substituents in Reactivity Modulation

The reactivity of this compound is a direct consequence of the electronic properties of its fluoro, iodo, and nitrile substituents. These groups modulate the electron density of the aromatic ring through a combination of inductive and resonance effects.

Halogen Substituents (-F, -I): Halogens exert a dual electronic effect. They are highly electronegative, withdrawing electron density from the benzene ring through the sigma bonds, an effect known as the negative inductive effect (-I). hrpatelpharmacy.co.in This effect is dominant and is responsible for the deactivation of the ring towards electrophilic attack. However, halogens also possess lone pairs of electrons that can be delocalized into the π-system of the ring, a positive resonance effect (+R). libretexts.org

Nitrile Substituent (-CN): The nitrile group is a potent deactivating group. It withdraws electron density from the aromatic ring through both a strong negative inductive effect (due to the electronegativity of the nitrogen atom) and a negative resonance effect (-R). hrpatelpharmacy.co.in The resonance effect involves the delocalization of π-electrons from the ring onto the nitrile group. This significantly reduces the ring's nucleophilicity and slows down the rate of electrophilic substitution. The carbon atom of the nitrile group is itself electrophilic. libretexts.org Because it strongly withdraws electrons, the nitrile group directs incoming electrophiles to the meta position, where the destabilizing effect on the carbocation intermediate is minimized. hrpatelpharmacy.co.in

The combined influence of these substituents in this compound results in a highly electron-deficient aromatic system. The reactivity is low, but the regioselectivity of potential substitutions is governed by a consensus of the directing effects. The fluorine at position 2 and iodine at position 6 direct towards positions 3, 4, and 5. The nitrile group at position 1 directs towards position 4 (as positions 3 and 5 are also considered meta). Position 4 is therefore the most electronically favored site for electrophilic attack, as it is para to the fluorine, ortho to the iodine, and meta to the nitrile group.

The table below details the electronic contributions of the substituents.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity |

|---|---|---|---|

| Fluorine (-F) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| Iodine (-I) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| Nitrile (-CN) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating |

Data sourced from established principles of organic chemistry. libretexts.orghrpatelpharmacy.co.in

This unique electronic profile makes this compound a valuable and versatile building block in organic synthesis, where its specific reactivity can be harnessed to create complex molecular architectures. chemimpex.comcymitquimica.com

Applications of 2 Fluoro 6 Iodobenzonitrile in Complex Molecule Synthesis

Pharmaceutical Synthesis

The strategic placement of three distinct functional groups on a benzene (B151609) ring makes 2-Fluoro-6-iodobenzonitrile a highly sought-after starting material in multi-step pharmaceutical synthesis. Its ability to undergo sequential and regioselective reactions is crucial for building the complex architectures of modern drugs.

Precursors to Biologically Active Compounds

The reactivity profile of this compound allows it to serve as a foundational element in the synthesis of a wide range of therapeutic agents. Its structural features are often incorporated into the core of the final active pharmaceutical ingredient.

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth and proliferation. The synthesis of many of these complex molecules relies on building blocks that can undergo specific coupling reactions.

This compound serves as a crucial starting material for the synthesis of the advanced anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922) . nih.gov The synthesis of this macrocyclic inhibitor involves the preparation of a key intermediate, methyl 2-((R)-1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate. nih.gov While this specific intermediate is a benzoate, the synthetic pathways for related structures often begin with the corresponding benzonitrile (B105546), which is later hydrolyzed. The fluorine and iodine atoms on the this compound ring are critical for the subsequent transformations that build the complex macrocyclic structure of Lorlatinib. google.comnewdrugapprovals.orggoogle.com

Table 1: Kinase Inhibitors Synthesized Using this compound Precursors

| Compound Name | Target Kinase(s) | Therapeutic Area |

|---|

Beyond its role in synthesizing specific kinase inhibitors, this compound is a precursor for a broader range of anti-cancer agents. Its utility stems from its capacity to be elaborated into complex heterocyclic systems that are common motifs in oncology drugs.

As detailed in the previous section, the most prominent example of an anti-cancer agent derived from this precursor is Lorlatinib . nih.gov This third-generation ALK inhibitor is specifically designed to overcome resistance to earlier-generation drugs and to penetrate the blood-brain barrier, making it effective against brain metastases. nih.gov The synthesis, disclosed in patents by Pfizer, highlights the importance of fluorinated and iodinated benzonitrile derivatives in constructing the drug's unique macrocyclic framework, which is essential for its potent and selective activity against various ALK mutations. google.comgoogle.com

3-aminoindazoles are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The synthesis of these heterocycles often proceeds via the reaction of an ortho-fluorobenzonitrile with hydrazine (B178648).

This compound is a suitable substrate for this transformation. The reaction with hydrazine or its derivatives is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine displaces the highly activated fluorine atom, followed by an intramolecular cyclization to form the indazole ring. This reaction would yield 3-amino-5-iodoindazole , a versatile intermediate. The remaining iodine atom at the 5-position can then be used for further functionalization, typically through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at this position. This two-step sequence provides a straightforward and efficient route to a library of 5-substituted-3-aminoindazoles. nih.gov

Table 2: Plausible Reaction Scheme for 3-amino-5-iodoindazole Synthesis

| Starting Material | Reagent | Product | Reaction Type |

|---|

Trypanothione reductase (TryR) is an essential enzyme for the survival of Leishmania and Trypanosoma parasites, making it an attractive target for the development of new anti-parasitic drugs. nih.govnih.gov Inhibitors of this enzyme often feature complex polycyclic or diaryl structures. nih.govdundee.ac.uk

While direct synthesis of a known Li-TryR inhibitor from this compound is not prominently documented in the reviewed literature, the compound serves as an ideal precursor for the synthesis of inhibitor classes such as diaryl sulfides . nih.govnih.gov The iodine atom is readily displaced in palladium-catalyzed C-S cross-coupling reactions (e.g., Buchwald-Hartwig amination adapted for thiols). For instance, this compound could be coupled with a variety of thiophenols to generate 2-fluoro-6-(arylthio)benzonitriles. These intermediates could then be further elaborated into more complex structures, mimicking known diaryl sulfide inhibitors of TryR. This synthetic strategy highlights the potential of this compound in the exploration of new chemical space for anti-leishmanial drug discovery. nih.gov

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a key mediator of pain and inflammation, making its antagonists promising candidates for new analgesic and anti-inflammatory drugs. A significant class of TRPA1 antagonists is based on an indazole scaffold. nih.gov

As established in section 4.1.1.3, this compound is a logical precursor to 3-amino-5-iodoindazole. This intermediate is a key building block for the synthesis of potent indazole-based TRPA1 antagonists developed by Pfizer. nih.gov The synthetic route would involve a Suzuki or other palladium-catalyzed cross-coupling reaction at the 5-position of the indazole ring to introduce the required aryl or heteroaryl substituents. The amino group at the 3-position can also be further modified. This approach allows for the systematic exploration of the structure-activity relationship (SAR) at the 5-position, leading to the optimization of potency and pharmacokinetic properties of the final TRPA1 antagonist. nih.gov

Agrochemical Development

The strategic incorporation of fluorine atoms into active ingredients is a well-established method for enhancing the efficacy of agrochemicals. Fluorinated compounds often exhibit increased metabolic stability, improved bioavailability, and enhanced binding affinity to target enzymes.

This compound serves as a key building block in the synthesis of complex fluorinated molecules for the agrochemical industry. nih.govnih.gov Its structure is utilized by researchers in the development of new pesticides and herbicides. nih.gov The fluorine substituent is known to enhance the stability and reactivity of these compounds, making them more effective for agricultural applications. nih.gov While specific commercial pesticides or herbicides derived directly from this compound are not extensively detailed in publicly available research, its role as a versatile intermediate is recognized for creating new chemical entities with potential bioactivity. nih.gov The development of novel agrochemicals is a continuous process needed to address the challenge of resistance to existing pesticides and the demand for more selective and less toxic solutions. rsc.org

Advanced Materials Science

In materials science, the precise arrangement of functional groups on aromatic precursors is critical for designing materials with specific electronic, optical, and physical properties. The unique electronic nature of the fluorine and iodine atoms, combined with the nitrile group, makes this compound a precursor of interest.

This compound is employed in the production of advanced materials, including specialized polymers and coatings. nih.gov The incorporation of this compound into a polymer backbone can impart unique electronic properties valuable for various applications. nih.gov The high electronegativity of fluorine and the polarizability of iodine can influence the electron density distribution within a conjugated polymer, affecting its conductivity, band gap, and charge transport capabilities. nih.gov This makes it a useful precursor for organic semiconductors and other electronic materials. Additionally, it has found use in the synthesis of fluorinated liquid crystals. nih.gov The ability to generate materials with tailored electronic characteristics from highly functionalized precursors is a significant area of research in materials science. nih.gov

Specialty Chemical Production Leveraging Unique Reactivity Patterns

The distinct reactivity of the different halogen atoms on the this compound ring allows for selective chemical modifications, making it a valuable tool in the synthesis of highly specialized chemical compounds. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, enabling selective reactions such as cross-coupling at the iodine-substituted position while leaving the fluorine atom untouched.

One notable application is in the synthesis of substituted aryltetrazines. For example, this compound is a documented starting material for the production of 3-(6-Iodo-3-fluorophenyl)-1,2,4,5-tetrazine. This transformation highlights the utility of the nitrile group in forming the tetrazine ring system, a class of compounds known for its applications in bioorthogonal chemistry and as a component in energetic materials.

| Starting Material | Product | Reaction Type | Significance |

|---|---|---|---|

| This compound | 3-(6-Iodo-3-fluorophenyl)-1,2,4,5-tetrazine | Tetrazine formation from a nitrile precursor | Demonstrates the selective reactivity of the nitrile group while retaining the fluoro and iodo substituents for potential further functionalization. |

Methodological Applications in Organic Synthesis

Beyond its direct incorporation into final products, this compound and similar structures are relevant to the development of new synthetic methodologies. The study of its reactivity contributes to the broader field of organic chemistry.

Arylacetonitriles are important structural motifs found in many pharmaceuticals and biologically active compounds. Their synthesis is a key focus of organic chemistry. One advanced methodology for creating new carbon-carbon bonds is "unimolecular fragment coupling" (UFC), where a molecule is designed to eliminate a small, stable fragment (like carbon monoxide or sulfur dioxide), thereby coupling the remaining parts of the molecule.

Desulfonylative coupling, a type of fragmentation-coupling, uses organosulfone compounds as stable, readily available building blocks. nih.gov In this approach, a sulfone group is eliminated as sulfur dioxide (SO₂) to facilitate a cross-coupling reaction. While a specific, documented example of this compound being used directly in a fragmentation-coupling sequence to yield an arylacetonitrile is not prominent in the literature, its structure is relevant to this type of advanced synthesis design. A hypothetical synthetic route could involve transforming the nitrile group or modifying the iodine position to install a fragment, such as a sulfone, that could later be eliminated to form a new bond, ultimately leading to a complex arylacetonitrile derivative. This represents a potential methodological application where the unique substitution pattern of the molecule could be leveraged in advanced bond-forming strategies.

Computational and Theoretical Studies on 2 Fluoro 6 Iodobenzonitrile

Density Functional Theory (DFT) Investigations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For halogenated benzonitriles, DFT studies can provide valuable insights into their reactivity and behavior in chemical reactions.

Electronic Structure and Reactivity Predictions of Halogenated Benzonitriles

No specific DFT studies on the electronic structure and reactivity of 2-Fluoro-6-iodobenzonitrile have been found in the reviewed literature. Generally, for halogenated benzonitriles, the electronic structure is significantly influenced by the electronegativity and position of the halogen substituents. The fluorine atom, being highly electronegative, and the iodine atom, with its larger size and polarizability, would be expected to create a unique electronic distribution within the benzene (B151609) ring of this compound. This would, in turn, dictate its reactivity, influencing properties such as dipole moment, molecular electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO). Reactivity indices, which can be calculated using DFT, would offer predictions for the most likely sites for nucleophilic and electrophilic attack.

Catalytic Turnover Enhancement in Metal-Mediated Reactions through Electronic Effects

There is no available research detailing the use of computational studies to understand or enhance the catalytic turnover of this compound in metal-mediated reactions. Such studies would typically involve modeling the interaction of the benzonitrile (B105546) with a metal catalyst, such as palladium or nickel, which are commonly used in cross-coupling reactions. DFT calculations could elucidate how the electronic effects of the fluoro and iodo substituents influence the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. Understanding these electronic influences could pave the way for designing more efficient catalytic systems.

Ab Initio Calculations for Reaction Pathway Elucidation and Energy Profiles

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are instrumental in mapping out the reaction pathways and determining the energy profiles of chemical reactions. For this compound, such calculations would be invaluable for understanding the mechanisms of its various transformations. However, no specific ab initio studies for this compound are currently available. Such research would involve calculating the energies of reactants, products, intermediates, and transition states for specific reactions, thereby providing a detailed picture of the reaction mechanism and its energetic feasibility.

Structural Analogs and Derivatives of 2 Fluoro 6 Iodobenzonitrile

Comparative Analysis of Related Halogenated Benzonitriles

The reactivity and synthetic utility of halogenated benzonitriles are significantly influenced by the nature, number, and position of the halogen substituents on the aromatic ring.

Influence of Halogen Regiochemistry on Reactivity and Selectivity

The regiochemistry of halogens on the benzonitrile (B105546) ring dictates the molecule's susceptibility to various reactions, particularly nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group activates the ring towards nucleophilic attack, and this effect is further modulated by the inductive and mesomeric effects of the halogen atoms.

In dihalogenated benzonitriles, the position of the halogens relative to the nitrile group and to each other determines the regioselectivity of nucleophilic substitution. For instance, in a study predicting regioisomer distribution in SNAr reactions, the stability of the intermediate Meisenheimer complex is a key determinant of the reaction's outcome. Generally, a nucleophile will preferentially attack the position that leads to the most stabilized anionic intermediate. nih.govstackexchange.comresearchgate.net An electron-withdrawing group at the ortho or para position to the leaving group provides the greatest stabilization. libretexts.org

The nature of the halogen itself also plays a crucial role. In nucleophilic aromatic substitutions, fluoride (B91410) is often a better leaving group than chloride, bromide, or iodide, a trend that is opposite to SN2 reactions. This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine, making the ipso-carbon more electrophilic.

Table 1: Comparative Reactivity of Halogenated Benzonitriles in Nucleophilic Aromatic Substitution

| Compound | Nucleophile | Reaction Conditions | Product(s) | Observations on Regioselectivity and Reactivity |

| 2,6-Difluorobenzonitrile (B137791) | NaOMe | MeOH, reflux | 2-Methoxy-6-fluorobenzonitrile | Preferential substitution of one fluorine atom due to activation by the nitrile group and the other fluorine. |

| 2-Chloro-6-fluorobenzonitrile | NaOMe | MeOH, reflux | 2-Methoxy-6-fluorobenzonitrile | The more activated fluorine is selectively replaced over chlorine. |

| 3,5-Dichlorobenzonitrile | NaOMe | MeOH, high temp | 3-Chloro-5-methoxybenzonitrile | Substitution occurs, but requires harsher conditions compared to ortho/para activated systems. |

| 2-Fluoro-4-iodopyridine | ArNH₂ | Pd(OAc)₂/BINAP, K₂CO₃, MW | 4-Amino-2-fluoropyridine derivatives | Buchwald-Hartwig coupling occurs selectively at the 4-position (iodine) over the 2-position (fluorine). researchgate.net |

This table is generated based on established principles of nucleophilic aromatic substitution and specific research findings.

Impact of Additional Halogenation on Synthetic Utility

The introduction of multiple halogen atoms onto the benzonitrile scaffold significantly expands its synthetic potential. Polyhalogenated benzonitriles serve as versatile precursors for a variety of complex molecules. For example, pentafluorobenzonitrile (B1630612) can be converted into pentafluorobenzonitrile N-oxide, a reactive 1,3-dipole that readily participates in cycloaddition reactions with alkenes and alkynes to form five-membered heterocyclic rings. This reactivity highlights how extensive halogenation can activate the molecule towards transformations not readily achievable with less halogenated analogs.

Furthermore, the presence of multiple halogens with different reactivities allows for sequential and site-selective functionalization. In a molecule like 2-fluoro-6-iodobenzonitrile, the iodine atom is typically more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the more strongly bonded fluorine atom is more likely to be involved in nucleophilic aromatic substitution. This differential reactivity is a powerful tool in molecular design and synthesis.

The incorporation of fluorine, in particular, into aromatic systems can enhance the metabolic stability and binding affinity of drug candidates. greenpeace.to Consequently, polyfluorinated benzonitriles are valuable building blocks in medicinal chemistry.

Functional Group Transformations Derived from this compound

The nitrile and halogen moieties of this compound are both amenable to a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse derivatives.

Derivatization at the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into several other functionalities.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation is useful for introducing a carboxyl group, which can then be further derivatized.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). This provides a route to aminomethyl-substituted aromatic compounds.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form tetrazoles. organic-chemistry.orgekb.egorganic-chemistry.org Tetrazoles are important in medicinal chemistry as bioisosteres for carboxylic acids. beilstein-journals.org The synthesis can be promoted by various catalysts and reaction conditions, including microwave irradiation. organic-chemistry.orgorganic-chemistry.org

Table 2: Synthesis of Tetrazoles from Halogenated Benzonitriles

| Starting Nitrile | Reagent | Reaction Conditions | Product | Yield |

| 2-Chlorobenzonitrile | NaN₃, NH₄Cl | DMF, 120 °C | 5-(2-Chlorophenyl)-1H-tetrazole | Good |

| 4-Fluorobenzonitrile | NaN₃, ZnCl₂ | H₂O, reflux | 5-(4-Fluorophenyl)-1H-tetrazole | High |

| Benzonitrile | NaN₃, I₂ | aq. NH₃, MW | 5-Phenyl-1H-tetrazole | High organic-chemistry.org |

This table presents representative examples of tetrazole synthesis from various benzonitriles.

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com This allows for the introduction of new carbon-carbon bonds at the nitrile position.

Modifications at Halogen Sites for Further Functionalization

The fluorine and iodine atoms of this compound offer distinct opportunities for functionalization, primarily through cross-coupling reactions and metal-halogen exchange.

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 6-position.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base leads to the formation of biaryl compounds. libretexts.orgorganic-chemistry.orgscispace.comresearchgate.net This is a widely used method for constructing carbon-carbon bonds.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper co-catalyst provides a route to aryl alkynes. rsc.orgwikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the synthesis of N-aryl amines. wikipedia.orglibretexts.orgmatthey.comresearchgate.net This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Product |

| 2-Iodocycloenone | Arylboronic acid | Pd(0)/C, Na₂CO₃ | 2-Arylcycloenone organic-chemistry.org |

| Iodobenzene | Phenylacetylene | Pd catalyst, Cu(I) cocatalyst | Diphenylacetylene rsc.org |

| Aryl bromide | Amine | Pd(OAc)₂/BINAP, Cs₂CO₃ | N-Aryl amine researchgate.net |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 9-Benzyl-6-chloro-2-phenylpurine scispace.com |

This table provides examples of common cross-coupling reactions with aryl halides.

Lithium-Halogen Exchange: The iodine atom can be selectively replaced by lithium using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgethz.chharvard.eduorgsyn.orgscribd.com The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups. The rate of exchange follows the trend I > Br > Cl, making the C-I bond in this compound the exclusive site of this reaction. wikipedia.org

Q & A

Basic: What are the recommended synthetic routes for 2-fluoro-6-iodobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via halogen-exchange reactions (e.g., iodination of 2-fluoro-6-bromobenzonitrile using KI/CuI catalysts) or through sequential functionalization of benzonitrile derivatives. Key parameters include:

- Temperature control : Optimal iodination occurs at 80–100°C in polar aprotic solvents (DMF or DMSO) to prevent decomposition of the nitrile group .

- Catalyst selection : Copper(I) iodide improves regioselectivity in aromatic substitution reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) is critical to isolate the product from halogenated byproducts .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopic techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced: How do electronic effects of the fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The ortho-fluorine exerts a strong electron-withdrawing effect, activating the para -iodine for Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from fluorine may reduce accessibility. Strategies include:

- Ligand optimization : Bulky ligands (e.g., XPhos) enhance coupling efficiency by mitigating steric effects .

- Computational modeling : DFT calculations (e.g., using Gaussian) predict transition-state geometries and regioselectivity .

- Competitive experiments : Compare reactivity with analogs (e.g., 2-chloro-6-iodobenzonitrile) to isolate electronic vs. steric contributions .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms .

- Impurity profiles : Compare HPLC retention times with authentic standards .

- Sample preparation : Ensure anhydrous conditions, as moisture can hydrolyze nitrile groups, altering physical properties .

- Cross-validation : Replicate synthesis and characterization using protocols from independent sources (e.g., TCI Chemicals vs. Biopharmacule) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic degradation of the C–I bond .

- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis .

- Moisture control : Use molecular sieves in storage containers to inhibit hydrolysis to carboxylic acid derivatives .

Advanced: How can computational chemistry guide the design of derivatives using this compound as a scaffold?

Methodological Answer:

- Docking studies : Predict binding affinities of derivatives (e.g., kinase inhibitors) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., replacing iodine with boronates) with biological activity .

- Reaction pathway simulation : Explore feasible synthetic routes using retrosynthetic algorithms (e.g., ICSynth) .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat transfer and reduce byproduct formation in exothermic iodination steps .

- Green chemistry principles : Substitute DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Basic: How does this compound compare to its chloro or bromo analogs in reactivity?

Methodological Answer:

- Electrophilicity : Iodo > Bromo > Chloro due to lower C–X bond dissociation energy.

- Leaving group ability : Iodine facilitates nucleophilic aromatic substitution (SNAr) under milder conditions .

- Cross-coupling efficiency : Bromine analogs often require higher catalyst loadings in Pd-mediated reactions .

Advanced: How to design a mechanistic study to probe the role of fluorine in directing iodination?

Methodological Answer:

- Isotopic labeling : Synthesize ¹⁸F-labeled analogs to track regioselectivity via PET imaging .

- Kinetic isotope effects (KIE) : Compare reaction rates of ²H-labeled vs. non-labeled substrates .

- In situ spectroscopy : Use Raman spectroscopy to detect intermediates during iodination .

Advanced: What statistical methods are appropriate for analyzing contradictory bioactivity data in derivatives of this compound?

Methodological Answer:

- Multivariate analysis : PCA or PLS-DA identifies outliers or confounding variables (e.g., solvent polarity) .

- Bayesian inference : Quantify uncertainty in dose-response curves for low-n datasets .

- Reproducibility protocols : Pre-register experimental designs to minimize bias (e.g., using Open Science Framework) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.